Ethyl (2E)-[(propan-2-yl)imino]acetate
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Overview
Description
Ethyl (2E)-[(propan-2-yl)imino]acetate is an organic compound with the molecular formula C7H13NO2. It is an ester derivative that features an imino group, which is a functional group containing a nitrogen atom double-bonded to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-[(propan-2-yl)imino]acetate typically involves the reaction of ethyl acetate with isopropylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as trifluoromethanesulfonic acid, and requires heating to a temperature range of 120-160°C for 16-20 hours . The reaction mixture is then washed with organic solvents and recrystallized to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified through distillation and recrystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-[(propan-2-yl)imino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-[(propan-2-yl)imino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2E)-[(propan-2-yl)imino]acetate involves its interaction with molecular targets through its imino and ester functional groups. The compound can form hydrogen bonds and engage in π-stacking interactions with other molecules . These interactions influence its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the imino group.
Isopropylamine: An amine that shares the isopropyl group but lacks the ester functionality.
Ethyl (2E)-2-(hydroxy-imino)propanoate: A compound with a similar imino group but different ester structure.
Uniqueness
Ethyl (2E)-[(propan-2-yl)imino]acetate is unique due to the presence of both an imino group and an ester group in its structure
Properties
IUPAC Name |
ethyl 2-propan-2-yliminoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-10-7(9)5-8-6(2)3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLXCHBOZXGIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730317 |
Source
|
Record name | Ethyl (2E)-[(propan-2-yl)imino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111601-44-6 |
Source
|
Record name | Ethyl (2E)-[(propan-2-yl)imino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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